Bretyliumtosilat
Übersicht
Beschreibung
Bretylium-Tosylate ist eine chemische Verbindung, die hauptsächlich für ihre Verwendung als Antiarrhythmikum bekannt ist. Sie wurde erstmals 1959 zur Behandlung von Bluthochdruck eingeführt und später als wirksam bei der Behandlung von Kammerflimmern und Kammertachykardie erkannt . Die Verbindung wirkt durch Blockierung der Freisetzung von Noradrenalin aus Nervenenden, wodurch die Aktivität des peripheren sympathischen Nervensystems reduziert wird .
Wissenschaftliche Forschungsanwendungen
Bretylium-Tosylate hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet, die quaternäre Ammoniumverbindungen betreffen.
Wirkmechanismus
Bretylium-Tosylate entfaltet seine Wirkung durch Hemmung der Freisetzung von Noradrenalin aus sympathischen Nervenenden. Diese Hemmung erfolgt durch Depression der Erregbarkeit adrenerger Nervenendungen . Zusätzlich blockiert Bretylium-Tosylate spannungsabhängige Kaliumkanäle, was zu seinen antiarrhythmischen Eigenschaften beiträgt . Neuere Erkenntnisse deuten darauf hin, dass die Verbindung auch die Natrium-Kalium-ATPase durch Bindung an die extrazelluläre Kaliumstelle hemmen kann .
Wirkmechanismus
Target of Action
Bretylium tosylate primarily targets the peripheral sympathetic nervous system . It inhibits the release of noradrenaline from nerve terminals, effectively decreasing output from the peripheral sympathetic nervous system .
Mode of Action
Bretylium tosylate’s mode of action is thought to be the inhibition of voltage-gated K(+) channels . Recent evidence has shown that bretylium may also inhibit the Na,K-ATPase by binding to the extracellular K-site .
Biochemical Pathways
Bretylium tosylate affects the biochemical pathways related to the release of noradrenaline. By inhibiting the release of noradrenaline, it decreases the output from the peripheral sympathetic nervous system . This results in changes in the downstream effects of noradrenaline on various physiological processes.
Pharmacokinetics
Bretylium tosylate is poorly absorbed orally, requiring either intramuscular or intravenous administration . The elimination half-life ranges from 4 to 17 hours . Approximately 70-80% of the drug is excreted in urine within 24 hours . These properties impact the bioavailability of bretylium tosylate and necessitate dosage modification in renal disease .
Result of Action
The result of bretylium tosylate’s action is the suppression of ventricular fibrillation and ventricular arrhythmias . It achieves this by depressing adrenergic nerve terminal excitability, which inhibits norepinephrine release . This leads to a decrease in the output from the peripheral sympathetic nervous system .
Action Environment
The action of bretylium tosylate can be influenced by various environmental factors. For instance, renal dysfunction can reduce the renal clearance of bretylium, leading to a significant reduction in the apparent volume of distribution . Additionally, the drug’s efficacy can be affected by the presence of other drugs. For example, quinidine and procainamide may potentiate the hypotensive effects of bretylium .
Biochemische Analyse
Biochemical Properties
Bretylium Tosylate blocks the release of noradrenaline from nerve terminals . In effect, it decreases output from the peripheral sympathetic nervous system . It also acts by blocking K+ channels and is considered a class III antiarrhythmic . The primary mode of action for Bretylium Tosylate is thought to be inhibition of voltage-gated K(+) channels . Recent evidence has shown that Bretylium Tosylate may also inhibit the Na,K-ATPase by binding to the extracellular K-site .
Cellular Effects
Bretylium Tosylate selectively accumulates in sympathetic ganglia and their postganglionic adrenergic neurons where it inhibits norepinephrine release by depressing adrenergic nerve terminal excitability . It also suppresses ventricular fibrillation and ventricular arrhythmias .
Molecular Mechanism
Bretylium Tosylate inhibits norepinephrine release by depressing adrenergic nerve terminal excitability . The mechanisms of the antifibrillatory and antiarrhythmic actions of Bretylium Tosylate are not established . It has been demonstrated in animal experiments that Bretylium Tosylate increases the ventricular fibrillation threshold, increases the action potential duration and effective refractory period without changes in heart rate .
Temporal Effects in Laboratory Settings
The onset of antiarrhythmic action of Bretylium Tosylate may be delayed by 20 minutes to 2 hours despite fast ventricular antifibrillatory response (within minutes) . The delay in effect is longer after intramuscular than after intravenous injection .
Dosage Effects in Animal Models
In animal studies, Bretylium Tosylate has been shown to lower the canine defibrillation threshold, to facilitate conversion of hypothermia-induced ventricular fibrillation, and to effect spontaneous defibrillation .
Metabolic Pathways
Bretylium Tosylate is primarily excreted via the kidneys . This necessitates dosage modification in renal disease .
Transport and Distribution
Bretylium Tosylate is poorly absorbed orally, requiring either intramuscular or intravenous administration . It is primarily excreted via the kidneys .
Subcellular Localization
Bretylium Tosylate selectively accumulates in sympathetic ganglia and their postganglionic adrenergic neurons . This specificity for sympathetic nerves is achieved because it is a substrate for the noradrenaline transporter; hence, it accumulates inside nerve terminals which have this transporter .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Bretylium-Tosylate wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung einer brombenzyl-quaternären Ammoniumverbindung umfassen. Der Prozess beinhaltet die Reaktion von 2-Brombenzylchlorid mit Ethyldimethylamin, um das quaternäre Ammoniumsalz zu bilden, das dann mit p-Toluolsulfonsäure zu Bretylium-Tosylate umgesetzt wird .
Industrielle Produktionsverfahren
In industriellen Umgebungen wird Bretylium-Tosylate durch die Bildung einer Aufschlämmung der Verbindung mit einem Gemisch aus Aceton und Ethylacetat hergestellt. Die Aufschlämmung wird dann filtriert, um gereinigtes Bretylium-Tosylate mit einer Reinheit von mindestens 99,5 % zu erhalten . Dieses Verfahren stellt die Entfernung potenziell mutagenen Verunreinigungen wie Ethyl-p-toluolsulfonat und 2-Brombenzyl-bromid sicher .
Analyse Chemischer Reaktionen
Bretylium-Tosylate unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können Bretylium-Tosylate in seine entsprechenden reduzierten Formen umwandeln.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab.
Vergleich Mit ähnlichen Verbindungen
Bretylium-Tosylate ist unter Antiarrhythmika einzigartig aufgrund seines dualen Wirkmechanismus, der sowohl die Hemmung der Noradrenalinfreisetzung als auch die Blockierung von Kaliumkanälen umfasst . Ähnliche Verbindungen sind:
Lidocain: Ein weiteres Antiarrhythmikum, das bei Kammerarrhythmien eingesetzt wird, aber hauptsächlich durch Blockierung von Natriumkanälen wirkt.
Amiodaron: Ein Antiarrhythmikum der Klasse III, das ebenfalls Kaliumkanäle blockiert, aber ein breiteres Wirkungsspektrum hat.
Die einzigartige Kombination von Wirkungen von Bretylium-Tosylate macht es besonders wirksam in Fällen, in denen andere Antiarrhythmika versagt haben .
Eigenschaften
IUPAC Name |
(2-bromophenyl)methyl-ethyl-dimethylazanium;4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN.C7H8O3S/c1-4-13(2,3)9-10-7-5-6-8-11(10)12;1-6-2-4-7(5-3-6)11(8,9)10/h5-8H,4,9H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWNWTZZBKCOPM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)CC1=CC=CC=C1Br.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022685 | |
Record name | Bretylium tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>62.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855621 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61-75-6 | |
Record name | Bretylium tosylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bretylium tosylate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bretylium tosylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bretylium tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bretylium tosilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.470 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BRETYLIUM TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78ZP3YR353 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.